2-(3-methylphenyl)-1H-benzimidazole
Overview
Description
2-(3-methylphenyl)-1H-benzimidazole is a heterocyclic aromatic organic compound. It consists of a benzimidazole core substituted with a 3-methylphenyl group at the 2-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 3-methylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes. These methods offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of solid acid catalysts in fixed-bed reactors is also explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydrobenzimidazoles, and various substituted benzimidazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(3-methylphenyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition can lead to the suppression of tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-1H-benzimidazole
- 2-(4-methylphenyl)-1H-benzimidazole
- 2-(2-methylphenyl)-1H-benzimidazole
Uniqueness
2-(3-methylphenyl)-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the methyl group on the phenyl ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar benzimidazole derivatives.
Properties
IUPAC Name |
2-(3-methylphenyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLJYASOSQJYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387055 | |
Record name | 2-(3-methylphenyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6528-83-2 | |
Record name | 2-(3-methylphenyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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